
2-(2-Amino-3-bromophenoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-3-bromophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of phenoxyethanol, where the phenyl ring is substituted with an amino group and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-bromophenoxy)ethan-1-ol typically involves the reaction of 2-bromo-3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-Amino-3-bromophenoxy)acetaldehyde.
Reduction: Formation of 2-(2-Amino-3-bromophenoxy)ethane.
Substitution: Formation of 2-(2-Amino-3-azidophenoxy)ethan-1-ol or 2-(2-Amino-3-thiophenoxy)ethan-1-ol.
科学的研究の応用
2-(2-Amino-3-bromophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Amino-3-bromophenoxy)ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
2-(2-Bromophenoxy)ethan-1-ol: Lacks the amino group, making it less versatile in biological applications.
2-(2-Amino-4-bromophenoxy)ethan-1-ol: Has a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.
2-(2-Amino-3-chlorophenoxy)ethan-1-ol: Substitution of bromine with chlorine can alter the reactivity and interactions with biological targets.
Uniqueness: 2-(2-Amino-3-bromophenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, providing a balance of reactivity and biological activity that is not found in many other compounds.
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
2-(2-amino-3-bromophenoxy)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2 |
InChIキー |
KERLHMRCSUSQNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)N)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


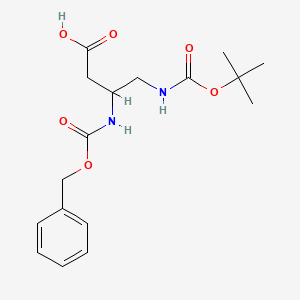

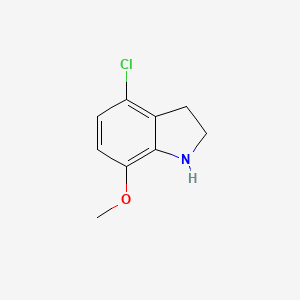
![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)
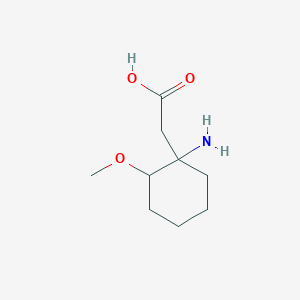
![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)



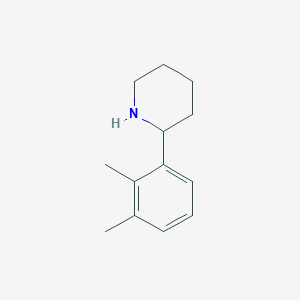
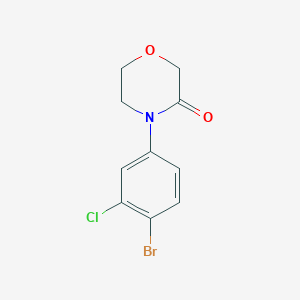
![2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13313845.png)

